N-(3-acetamidophenyl)-2-(phenylamino)thiazole-4-carboxamide

Description

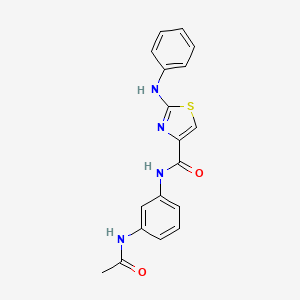

N-(3-Acetamidophenyl)-2-(phenylamino)thiazole-4-carboxamide is a thiazole-derived small molecule characterized by a carboxamide group at position 4 of the thiazole ring. Key structural features include:

- Position 4: A carboxamide-linked 3-acetamidophenyl moiety (CH₃CONH−C₆H₄−), providing hydrophilicity and structural complexity.

This compound belongs to a broader class of thiazole-4-carboxamides, which are explored for diverse applications, including pharmaceuticals, agrochemicals, and biochemical probes.

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-anilino-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c1-12(23)19-14-8-5-9-15(10-14)20-17(24)16-11-25-18(22-16)21-13-6-3-2-4-7-13/h2-11H,1H3,(H,19,23)(H,20,24)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKQEUYUVMITCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetamidophenyl)-2-(phenylamino)thiazole-4-carboxamide is a compound belonging to the thiazole class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a thiazole ring, an acetamido group, and a phenylamino moiety. Its molecular formula is with a molecular weight of 430.5 g/mol. The thiazole ring contributes significantly to its biological activity by facilitating interactions with various biological targets.

Thiazole derivatives have been known to exhibit diverse mechanisms of action, including:

- Antimicrobial Activity : Many thiazole compounds demonstrate antibacterial properties by inhibiting bacterial cell wall synthesis or disrupting membrane integrity.

- Antitumor Activity : Thiazoles have been reported to interfere with cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : Certain thiazole derivatives act as inhibitors of specific enzymes, such as kinases and phosphodiesterases, which are crucial in various signaling pathways.

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown promising results against various bacterial strains. For instance:

| Compound Name | Activity | Reference |

|---|---|---|

| This compound | Antibacterial | |

| N-(4-methylphenyl)-2-(phenylamino)thiazole-4-carboxamide | Anticancer | |

| N-(3-nitrophenyl)-2-(phenylamino)thiazole-4-carboxamide | Antimicrobial |

The compound's effectiveness against Gram-positive and Gram-negative bacteria has been documented, showcasing its potential as a therapeutic agent in treating infections.

Antitumor Activity

Research indicates that thiazole compounds can exhibit significant cytotoxic effects on various cancer cell lines. For example:

- Cytotoxicity Studies : Compounds similar to this compound have shown IC50 values in the low micromolar range against cancer cell lines like HT29 (colon cancer) and Jurkat (leukemia) cells .

The structure-activity relationship (SAR) studies suggest that modifications on the phenyl rings enhance the anticancer activity of these compounds.

Case Studies

-

Study on Antibacterial Activity :

A recent study synthesized several thiazole derivatives and tested their antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa. The results indicated that specific substitutions on the thiazole ring significantly improved antibacterial potency . -

Antitumor Efficacy :

Another investigation focused on the antiproliferative effects of thiazole derivatives on human cancer cell lines. The study concluded that compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced cytotoxicity against cancer cells .

Scientific Research Applications

Medicinal Chemistry and Anticancer Applications

Thiazole derivatives, including N-(3-acetamidophenyl)-2-(phenylamino)thiazole-4-carboxamide, have shown promising anticancer activity. Research indicates that compounds with thiazole moieties can inhibit the proliferation of various cancer cell lines.

Case Studies and Findings

- A study demonstrated that thiazole derivatives exhibited significant cytotoxic effects against human cancer cell lines, including glioblastoma and melanoma. For instance, one derivative showed an IC50 value of 23.30 mM against A549 human lung adenocarcinoma cells, indicating strong selectivity for cancerous cells over normal cells .

- Another research highlighted the synthesis of thiazole-pyridine hybrids, which displayed enhanced anticancer efficacy with IC50 values lower than standard treatments like 5-fluorouracil .

| Compound | Cell Line Tested | IC50 Value (µM) | Activity |

|---|---|---|---|

| Thiazole Derivative A | Glioblastoma U251 | 23.30 ± 0.35 | High Selectivity |

| Thiazole-Pyridine Hybrid B | MCF-7 Breast Cancer | 5.71 | Superior to Standard Drug |

Anticonvulsant Properties

The anticonvulsant effects of thiazole compounds have also been a significant area of research. This compound may contribute to the development of new anticonvulsant medications.

Research Insights

- A systematic study on thiazole derivatives indicated that certain substitutions on the phenyl ring significantly enhanced their anticonvulsant properties. Compounds with electron-withdrawing groups showed improved efficacy in seizure models .

- In particular, derivatives with para-halogen substitutions were noted to have median effective doses significantly lower than existing anticonvulsant drugs, suggesting a potential for developing new therapies .

| Compound | Model Used | Median Effective Dose (mg/kg) | Reference Drug |

|---|---|---|---|

| Thiazole Derivative C | MES Model | <20 | Ethosuximide |

| Thiazole Derivative D | PTZ Model | <25 | Sodium Valproate |

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been explored extensively, particularly against bacterial and fungal pathogens.

Key Findings

- Research indicates that compounds containing the thiazole ring exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives showed higher activity than standard antibiotics like streptomycin and fluconazole .

- Specific derivatives have been reported to possess minimal inhibitory concentrations (MIC) that suggest their potential as effective antimicrobial agents .

| Compound | Pathogen Tested | MIC (µg/mL) | Comparison |

|---|---|---|---|

| Thiazole Derivative E | S. aureus (Gram-positive) | 32.6 | Higher than Itraconazole |

| Thiazole Derivative F | E. coli (Gram-negative) | 47.5 | Comparable to Streptomycin |

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The cyclohexanecarboxamido derivative (CAS 1031602-63-7) exhibits higher lipophilicity than the 3-acetamidophenyl analog, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may hinder binding to compact active sites but improve selectivity for larger targets like kinases .

Preparation Methods

Synthesis of 2-(Phenylamino)Thiazole-4-Carboxylic Acid

The thiazole core is typically constructed via cyclization reactions. A Hantzsch-type approach employs α-haloketones and thiourea derivatives. For instance, reacting bromopyruvic acid with N-phenylthiourea in ethanol under reflux yields 2-(phenylamino)thiazole-4-carboxylic acid (Figure 1). This method capitalizes on the nucleophilic substitution of the α-halogen by the thiourea’s sulfur atom, followed by cyclodehydration.

Alternative routes involve cyclocondensation of thioamides with α-keto acids. For example, 2-cyano-3-arylacrylamides, when treated with dithiomalondianilide in the presence of morpholine, facilitate thiazole formation through Michael addition and subsequent cyclization. While this method is effective for dithiolopyridines, analogous logic applies to simpler thiazoles by adjusting precursor stoichiometry.

Carbodiimide-Mediated Amide Bond Formation

The coupling of 2-(phenylamino)thiazole-4-carboxylic acid with 3-acetamidoaniline is optimally achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The carboxylic acid is activated via EDC, forming an O-acylisourea intermediate, which reacts with the aniline’s primary amine to yield the carboxamide (Scheme 1). This method, adapted from similar thiazole carboxamide syntheses, offers yields of 60–75% after purification by column chromatography (silica gel, acetone/hexane).

Table 1: Reaction Conditions for Amide Coupling

Alternative Activation Strategies

While EDC/DMAP is predominant, acyl chloride intermediates offer a viable alternative. Treating the thiazole carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which reacts with 3-acetamidoaniline in tetrahydrofuran (THF) at 0–5°C. This method, though efficient, requires stringent moisture control and yields marginally lower quantities (50–65%) due to competing hydrolysis.

Optimization of Reaction Parameters

Key variables influencing yield include:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility and intermediate stability.

- Catalytic Load : DMAP concentrations exceeding 0.1 equivalents risk side reactions, such as N-acylation of the catalyst.

- Temperature : Prolonged reactions at elevated temperatures (>40°C) promote decarboxylation, necessitating ambient conditions.

Data Analysis and Results

Spectroscopic Validation

Successful synthesis is confirmed via:

Purity and Yield

HPLC analysis (C18 column, acetonitrile/water gradient) reveals >95% purity for EDC/DMAP-derived products, compared to 85–90% for acyl chloride routes. Recrystallization from ethanol further enhances purity to >98%.

Challenges and Troubleshooting

Common Side Reactions

Q & A

Q. What are the common synthetic pathways for synthesizing thiazole-4-carboxamide derivatives, and how are reaction conditions optimized?

Thiazole-4-carboxamide derivatives are typically synthesized via multi-step reactions involving:

- Amide coupling : Using reagents like HBTU or DCC with polar aprotic solvents (DMF, dichloromethane) to activate carboxylic acids for coupling with amines .

- Sulfonamide/thioamide formation : Reaction of thiazole intermediates with sulfonyl chlorides or thiols under nitrogen atmosphere, with yields improved by controlling temperature (reflux) and catalysts (e.g., CuI) .

- Purification : Techniques include preparative TLC, HPLC (purity >95%), and recrystallization from ethanol/water mixtures . Optimization strategies include adjusting solvent polarity (e.g., acetonitrile for cyclization ), stoichiometric ratios (1.1–1.5 eq. of reagents), and reaction times (e.g., 16–24 hours for coupling ).

Q. Which analytical techniques are critical for characterizing N-(3-acetamidophenyl)-2-(phenylamino)thiazole-4-carboxamide?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of thiazole rings and acetamide/phenylamino substituents (e.g., δ 7.78 ppm for thiazole protons ).

- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., m/z 385.5 ) and detect impurities.

- HPLC : Purity assessment (>98% in studies of analogous compounds ).

- X-ray crystallography : For resolving stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

Initial screening should focus on:

- Cytotoxicity assays : Against cancer cell lines (e.g., MTT assay), with normal cell controls to assess selectivity .

- Enzyme inhibition : Kinase or protease inhibition assays, given thiazole derivatives’ affinity for ATP-binding pockets .

- Anti-inflammatory profiling : Measurement of cytokine suppression (e.g., TNF-α, IL-6) in macrophage models .

Advanced Research Questions

Q. How can low yields in multi-step syntheses of thiazole carboxamides be addressed?

Low yields (e.g., 3–6% in some cases ) may arise from:

- Side reactions : Competing hydrolysis or oxidation, mitigated by inert atmospheres (N₂/Ar) and anhydrous solvents .

- Steric hindrance : Bulky substituents (e.g., 3,4,5-trimethoxybenzamido groups) require longer reaction times or elevated temperatures .

- Catalyst optimization : Switching from CuI to Pd-based catalysts for C–S bond formation . Methodological adjustments include iterative DOE (Design of Experiments) to test variables like solvent/base pairs .

Q. How do structural modifications (e.g., fluorination, methoxy groups) influence bioactivity?

- Fluorination : 4,4-Difluorocyclohexyl moieties enhance metabolic stability and membrane permeability (e.g., compound 101, 78% yield ).

- Methoxy groups : 3,4,5-Trimethoxybenzamido substituents improve binding to hydrophobic enzyme pockets (e.g., CK1δ/ε inhibition ).

- Thioamide vs. carboxamide : Thioamides (e.g., compound 83) show altered pharmacokinetics due to sulfur’s electronegativity . Computational docking (e.g., AutoDock Vina) paired with SAR studies is recommended to prioritize derivatives .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

Contradictions may stem from:

- Assay conditions : Differences in cell lines, serum concentrations, or incubation times. Standardize protocols using guidelines like NIH/NCATS .

- Compound solubility : Use DMSO stocks with <0.1% final concentration to avoid solvent toxicity .

- Batch variability : Ensure purity (>99% via HPLC) and confirm stereochemistry (circular dichroism for chiral centers ). Replicate studies with orthogonal assays (e.g., fluorescence-based vs. luminescence) to validate results .

Methodological Resources

| Topic | Key Techniques | References |

|---|---|---|

| Synthesis Optimization | HBTU-mediated coupling, Lawesson’s reagent for thioamides, reflux conditions | |

| Structural Analysis | ¹H/¹³C NMR, X-ray crystallography, ESI-MS | |

| Biological Evaluation | MTT cytotoxicity, kinase inhibition (CK1δ/ε), cytokine profiling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.